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Compound of Interest

Compound Name: ALK inhibitor 2

Cat. No.: B608945

Technical Support Center: Brigatinib Off-Target
Effects

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on identifying and mitigating common off-target
effects of brigatinib. The information is presented in a question-and-answer format to directly
address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on- and known off-targets of brigatinib?

Brigatinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and its various mutant
forms.[1][2][3][4] It is also designed to inhibit epidermal growth factor receptor (EGFR) with
certain activating mutations.[5] However, like many kinase inhibitors, brigatinib exhibits activity
against a range of other kinases, known as off-target effects. The most well-characterized off-
targets include ROS1, insulin-like growth factor-1 receptor (IGF-1R), and Fms-like tyrosine
kinase 3 (FLT3).[1][3][6] Kinome-wide screening has revealed a broader panel of off-target
kinases that are inhibited with varying potencies.

Q2: What are the common adverse effects observed with brigatinib that could be attributed to
off-target activity?
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Common adverse effects observed in clinical and preclinical studies that may be linked to off-
target inhibition include:

Gastrointestinal issues: Diarrhea and nausea are frequently reported.[7] Off-target inhibition
of kinases expressed in the gastrointestinal tract could contribute to these effects.

» Skin toxicities: Rashes and photosensitivity have been observed.[8][9][10] Inhibition of
kinases involved in skin homeostasis, such as EGFR, may play a role.

e Pulmonary toxicity: Though less common, interstitial lung disease/pneumonitis can be a
serious adverse event.[7] The underlying mechanism is not fully elucidated but may involve
off-target kinase inhibition in lung tissue.

» Metabolic effects: Elevations in blood glucose and lipase have been noted.[11] Inhibition of
kinases in metabolic pathways, such as the IGF-1R signaling pathway, could be a
contributing factor.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Phenotype in a Non-
ALK/EGFR-driven Cancer Cell Line

Possible Cause: The observed effect may be due to brigatinib's inhibition of an off-target kinase
that is a driver in your specific cell line. For example, if your cells are driven by ROS1 or FLT3,
brigatinib could be exhibiting on-target-like effects through these kinases.

Troubleshooting Steps:

» Kinome Profiling: Perform kinome profiling (e.g., MIB/MS or kinome arrays) on your cell line
to identify the active kinases.

o Correlate with Brigatinib's Off-Target Profile: Compare the identified active kinases with the
known off-target profile of brigatinib (see Table 1).

» Validate with More Specific Inhibitors: Use more selective inhibitors for the suspected off-
target kinase to confirm if they replicate the phenotype observed with brigatinib.
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o Genetic Knockdown: Use siRNA or shRNA to knock down the expression of the suspected
off-target kinase and observe if this phenocopies the effect of brigatinib treatment.

Issue 2: Brigatinib-Induced Gastrointestinal Toxicity in
an In Vitro Model

Possible Cause: Brigatinib may be affecting signaling pathways in intestinal epithelial cells
through off-target kinase inhibition.

Troubleshooting Steps:

o Cell Line Selection: Utilize relevant in vitro models, such as Caco-2 or HT-29 human
colorectal adenocarcinoma cell lines, which can form polarized monolayers mimicking the
intestinal barrier.

o Assess Barrier Function: Measure transepithelial electrical resistance (TEER) to assess the
integrity of the cell monolayer after brigatinib treatment. A decrease in TEER would suggest a
disruption of the intestinal barrier.

 Investigate Apoptosis and Proliferation: Perform assays to measure apoptosis (e.g.,
caspase-3/7 activity) and proliferation (e.g., BrdU incorporation) in these cell lines upon
brigatinib treatment.

o Evaluate Downstream Signaling: Analyze the phosphorylation status of key signaling
proteins downstream of potential off-targets known to be expressed in the gut (e.qg.,
pathways downstream of IGF-1R).

Issue 3: Skin-Related Toxicities (e.g., Rash) in Cellular
Assays

Possible Cause: Off-target inhibition of kinases crucial for keratinocyte proliferation and
differentiation, such as EGFR family members.

Troubleshooting Steps:

 Utilize Keratinocyte Cell Lines: Employ human keratinocyte cell lines (e.g., HaCaT) to model
the effects of brigatinib on skin cells.[8]
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o Assess Cell Viability and Apoptosis: Determine the IC50 of brigatinib in these cells and
assess for induction of apoptosis.[8]

» Analyze Relevant Signaling Pathways: Investigate the effect of brigatinib on pathways known
to be important for keratinocyte function, such as the MAPK/ERK and PI3K/AKT pathways,
which are downstream of EGFR.

o Co-treatment with Growth Factors: Assess whether supplementation with specific growth
factors (e.g., EGF) can rescue the effects of brigatinib, suggesting a specific off-target
inhibition.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Brigatinib Against a Panel of Kinases
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Kinase Target IC50 (nM) Cellular IC50 (nM) Reference(s)

Primary Targets

ALK 0.6 14 [1][3]
EGFR

(L858R/T790M) 29 281 s
Key Off-Targets

ROS1 1.9 18 [1][3]
FLT3 2.1 148 [1][3]
IGF-1R 160 397 [1][3]
MARK2 - 213 (Ki) [12]
MARK3 - - [12]
Other Off-Targets

FLT3 (D835Y) - 148 [3]
EGFR (L858R) - 196 [3]
INSR >1000 >3000 [3]
MET >1000 - [1]

Note: IC50 values can vary depending on the specific assay conditions. This table provides a
summary for comparative purposes.

Experimental Protocols

Methodology Overview: Kinome Profiling using
Multiplexed Inhibitor Beads and Mass Spectrometry
(MIB/MS)

This method allows for the broad identification of kinases that bind to brigatinib from a cellular
lysate.
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Cell Lysis: Culture cells of interest to ~80% confluency. Lyse the cells in a buffer containing
protease and phosphatase inhibitors to preserve the native state of the proteins.

Lysate Preparation: Quantify the protein concentration of the lysate.

Inhibitor Bead Incubation: Covalently link brigatinib to sepharose beads. Incubate the cell
lysate with the brigatinib-conjugated beads to allow for the binding of target and off-target
kinases.

Washing: Wash the beads extensively to remove non-specifically bound proteins.
Elution: Elute the bound kinases from the beads.

Sample Preparation for Mass Spectrometry: Perform in-solution trypsin digestion of the
eluted proteins to generate peptides.

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass
spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

Methodology Overview: Cellular Kinase Inhibition Assay
(Western Blot)

This protocol provides a general workflow to assess the inhibitory effect of brigatinib on the
phosphorylation of a specific target or off-target kinase in a cellular context.

o Cell Culture and Treatment: Plate the cells of interest and allow them to adhere. Treat the
cells with a dose-response range of brigatinib for a specified period (e.g., 2-24 hours).
Include a vehicle control (e.g., DMSO).

o Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing
protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a standard
method (e.g., BCA assay).

o SDS-PAGE and Western Blotting:
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o Separate equal amounts of protein from each sample by SDS-polyacrylamide gel
electrophoresis.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in
TBST).

o Incubate the membrane with a primary antibody specific for the phosphorylated form of the
kinase of interest overnight at 4°C.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

o Data Analysis:

o Strip the membrane and re-probe with an antibody against the total protein of the kinase of
interest to normalize for protein loading.

o Quantify the band intensities using densitometry software.

o Calculate the ratio of phosphorylated protein to total protein for each treatment condition
and plot the dose-response curve to determine the IC50 value.

Mandatory Visualizations
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Caption: Brigatinib's on- and off-target signaling pathways.
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Caption: Workflow for identifying brigatinib's off-targets.

Start:
Observe Off-Target Effect
(e.g., Toxicity)

Identify Implicated
Off-Target & Pathway

Dose Reduction of Combination with Pathway-
Brigatinib Specific Modulator

Evaluate Mitigation of
Off-Target Effect

Suctessful Unsuccessful

Consider Alternative
Inhibitor

Successful Mitigation

Click to download full resolution via product page

Caption: Logical workflow for mitigating off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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